tert-Butylsulfonamide

説明

Historical Context and Evolution of Chiral Sulfinamides in Asymmetric Synthesis

The use of chiral sulfur compounds in asymmetric synthesis has a rich history. Early methods for creating chiral molecules often relied on reagents derived from the "chiral pool," naturally occurring enantiopure compounds. One pioneering approach in sulfinamide chemistry was the use of menthyl sulfinates, known as Andersen reagents. These reagents allowed for the synthesis of chiral sulfoxides through nucleophilic substitution. rsc.org However, the development of a broadly applicable, highly efficient, and easily accessible chiral ammonia (B1221849) equivalent remained a significant challenge.

A major breakthrough occurred in 1997 when Jonathan A. Ellman and his research group introduced enantiopure tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of amines. sigmaaldrich.comwikipedia.org This development was transformative for several reasons. Ellman's group also developed a practical and efficient catalytic method to prepare the auxiliary itself in either enantiomeric form from inexpensive starting materials like di-tert-butyl disulfide. iupac.orgwikipedia.org The subsequent demonstration of its broad utility and high stereoselectivity across a wide range of reactions led to its rapid and widespread adoption in both academic and industrial research, where it has become one of the most extensively used methods for producing chiral amines. sigmaaldrich.combeilstein-journals.org

Significance of tert-Butylsulfonamide as a Chiral Auxiliary

The significance of tert-butanesulfinamide lies in a combination of three key properties that make it an almost ideal chiral auxiliary for asymmetric amine synthesis. iupac.orgsigmaaldrich.comnih.gov It serves as a practical chiral equivalent of ammonia, it activates the imine bond for nucleophilic attack, and it powerfully directs the stereochemical outcome of the reaction. sigmaaldrich.comnih.govcas.cn Furthermore, after successfully guiding the stereoselective transformation, the auxiliary can be cleanly removed under mild acidic conditions, releasing the desired chiral amine product. sigmaaldrich.comwikipedia.org

One of the primary functions of tert-butanesulfinamide is to act as a chiral ammonia surrogate. sigmaaldrich.comwikipedia.org Direct asymmetric synthesis using ammonia is often problematic due to its physical properties and the potential for side reactions. nih.gov Tert-butanesulfinamide provides a solution by serving as a stable, easy-to-handle source of chiral nitrogen. It can be condensed with a wide variety of aldehydes and ketones to form N-tert-butanesulfinyl imines. nih.gov This intermediate can then undergo reactions, and subsequent cleavage of the sulfinyl group yields a primary amine. wikipedia.org This strategy has also been extended to metal-catalyzed cross-coupling reactions, where N-(tert-butylsulfinyl)anilines can be prepared via palladium-catalyzed amination of aryl halides, establishing the auxiliary as an effective ammonia equivalent in C-N bond formation. chemicalbook.com

Imines are generally less electrophilic than their corresponding aldehydes or ketones. nottingham.ac.uk A critical feature of the tert-butanesulfinyl group is its ability to activate the imine's C=N double bond, making it more susceptible to nucleophilic attack. sigmaaldrich.comcas.cn Condensation of tert-butanesulfinamide with carbonyl compounds produces N-sulfinylimines that are significantly more reactive towards a diverse range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. sigmaaldrich.comwikipedia.org This enhanced reactivity allows addition reactions to proceed efficiently under mild conditions, broadening the scope of accessible chiral amine products. iupac.orgresearchgate.net

The most crucial role of the tert-butanesulfinyl group is as a powerful chiral directing group. sigmaaldrich.comnih.gov When a nucleophile adds to the N-sulfinylimine, the chiral sulfinyl group effectively shields one face of the C=N bond, forcing the nucleophile to attack from the less sterically hindered face. wikipedia.orgcas.cn This process typically proceeds with a very high degree of diastereoselectivity, often exceeding 90%. iupac.org The stereochemical outcome is highly predictable and is believed to result from a rigid, six-membered chair-like transition state involving chelation of the Lewis basic sulfinyl oxygen and imine nitrogen to the metal cation of the nucleophilic reagent. iupac.org The directing power of the auxiliary is so profound that it can override the influence of other stereocenters in the molecule, ensuring that the sulfinyl group dictates the final stereochemistry of the newly formed chiral center. cas.cn

Research Findings: Diastereoselective Additions to N-tert-Butanesulfinyl Imines

The utility of tert-butanesulfinamide as a chiral auxiliary is demonstrated by the consistently high diastereoselectivities achieved in nucleophilic additions to N-tert-butanesulfinyl imines. The data below, compiled from various studies, illustrates this effectiveness across different nucleophiles and substrates.

| Substrate (Imine derived from) | Nucleophile | Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

| Aromatic & Aliphatic Aldimines | Grignard Reagents (R-MgBr) | THF or CH₂Cl₂, -78°C to -48°C | 89:11 to >99:1 | 80-100% | iupac.org |

| Aromatic & Aliphatic Ketimines | Organolithium Reagents (R-Li) | Toluene (B28343), -78°C, with B(OMe)₃ | 89:11 to 99:1 | 85% (avg) | iupac.org |

| Chiral SIA-derived Imine | Phenylmagnesium Bromide (PhMgBr) | Toluene, -78 °C | 96:4 | 98% | acs.org |

| Chiral SIA-derived Imine | Ethylmagnesium Bromide (EtMgBr) | Toluene, -78 °C | 95:5 | 95% | acs.org |

| Homoveratrylamine-derived Imine | Benzylmagnesium Bromide (BnMgBr) | CH₂Cl₂, -78°C | >99:1 | 91% | researchgate.net |

This table presents a selection of research findings to illustrate the effectiveness of the chiral auxiliary. Conditions and results can vary based on specific substrates and reagents.

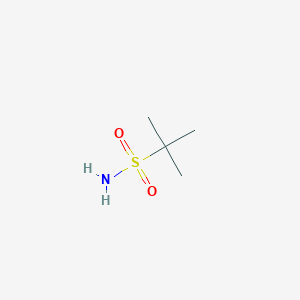

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSQKNYHPYZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373838 | |

| Record name | tert-Butylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34813-49-5 | |

| Record name | tert-Butylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl)sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Tert Butylsulfonamide

Catalytic Enantioselective Synthesis Routes

Catalytic enantioselective synthesis provides an efficient pathway to optically pure tert-butanesulfinamide, which is a versatile chiral auxiliary in organic synthesis. wikipedia.orgiupac.org These methods are crucial as they allow for the preparation of enantiomerically pure amines and their derivatives. iupac.org The primary strategies involve the asymmetric oxidation of sulfur-containing starting materials. organic-chemistry.orgresearchgate.net One of the most practical and cost-effective approaches begins with the inexpensive starting material, di-tert-butyl disulfide. wikipedia.orgiupac.org

Oxidation of Di-tert-butyl Disulfide

A prominent and efficient two-step synthesis for enantiopure tert-butanesulfinamide starts from di-tert-butyl disulfide. wikipedia.orgacs.org This process involves an initial catalytic asymmetric oxidation to form a thiosulfinate, followed by a disulfide bond cleavage to yield the desired sulfinamide. wikipedia.orgiupac.org This route is advantageous due to the low cost of the starting disulfide, which is often an oil waste by-product. iupac.org

The first step is the catalytic asymmetric oxidation of di-tert-butyl disulfide to produce tert-butyl tert-butanethiosulfinate. acs.orgwikipedia.org This reaction can be performed on a large scale, achieving high yields and excellent enantioselectivity. acs.org The process typically employs a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in conjunction with a chiral Schiff base ligand. wikipedia.orgacs.orgnih.gov Hydrogen peroxide (H₂O₂) is utilized as a convenient and cost-effective stoichiometric oxidant. acs.org The chiral ligand is often prepared from cis-1,2-aminoindanol, with both enantiomers being commercially available, allowing access to both enantiomers of the final product. iupac.orgorgsyn.org

Research has focused on optimizing this oxidation. For instance, using a catalytic amount of VO(acac)₂ (0.25 mol %) and a specific chiral Schiff base ligand (0.26 mol %), the oxidation of di-tert-butyl disulfide with H₂O₂ yields the thiosulfinate product with 91% enantiomeric excess (ee) and in yields of 92% or greater. acs.org The resulting tert-butyl tert-butanethiosulfinate is noted to be a chemically and optically stable intermediate. acs.orgwikipedia.org

Table 1: Catalytic Enantioselective Oxidation of Di-tert-butyl Disulfide

| Catalyst System | Stoichiometric Oxidant | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| VO(acac)₂ / Chiral Schiff Base Ligand | H₂O₂ | Di-tert-butyl disulfide | tert-Butyl tert-butanethiosulfinate | 91% | ≥92% | acs.org |

The second step involves the cleavage of the disulfide bond in the enantiomerically enriched tert-butyl tert-butanethiosulfinate. wikipedia.org This is achieved by reacting the thiosulfinate with lithium amide (LiNH₂) in liquid ammonia (B1221849). wikipedia.orgiupac.orgacs.org This nucleophilic substitution reaction proceeds with complete inversion of configuration at the sulfur center, stereospecifically affording tert-butanesulfinamide. iupac.orgacs.org

Oxidation of tert-Butylsulfinyl Chloride

An alternative pathway to tert-butylsulfonamide involves the use of tert-butylsulfinyl chloride as a key intermediate. scientificlabs.co.ukindiamart.comgoogle.com This compound can be synthesized from tert-butylmagnesium chloride in a multi-step process. scientificlabs.co.ukchemicalbook.com

tert-Butylsulfinyl chloride readily reacts with ammonia to produce tert-butanesulfinamide. scientificlabs.co.ukindiamart.comgoogle.combristol.ac.uk When racemic tert-butylsulfinyl chloride is treated with aqueous ammonia, it provides racemic tert-butanesulfinamide in high yield (97%). researchgate.net This reaction is also relevant in recycling the chiral auxiliary; after its use in synthesis, the tert-butylsulfinyl group can be cleaved as tert-butylsulfinyl chloride and subsequently trapped with ammonia to regenerate the sulfinamide. bristol.ac.ukresearchgate.net

Once tert-butanesulfinamide is formed, it undergoes oxidation to yield the final product, this compound. scientificlabs.co.ukindiamart.com This oxidation converts the sulfinyl group (S=O) to a sulfonyl group (SO₂). Various oxidizing agents can be employed for this transformation. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) or a combination of Ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄). acs.orgthieme-connect.com The resulting tert-butylsulfonamides are noted for their stability towards basic conditions. scientificlabs.co.ukindiamart.com Studies have shown that the oxidation of tert-butylsulfinamide with sodium hypochlorite (B82951) can lead to yields as high as 98.7% with a purity of 99.86% under optimized conditions. researchgate.net

Table 2: Synthesis via tert-Butylsulfinyl Chloride

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | tert-Butylsulfinyl chloride | Ammonia (aq) | tert-Butanesulfinamide | 97% | researchgate.net |

| 2 | tert-Butanesulfinamide | m-CPBA or RuCl₃/NaIO₄ | This compound | 84% (over 2 steps) | thieme-connect.com |

| 2 (alternative) | tert-Butylsulfinyl-amine | Sodium hypochlorite | This compound | 98.7% | researchgate.net |

Synthesis from Chiral N-Acyl Amino Alcohols

A notable synthetic route to this compound involves the use of chiral N-acyl amino alcohols as starting materials. researchgate.net This method proceeds through the formation of an intermediate 1,2,3-oxathiazolidine-2-oxide. researchgate.netresearchgate.net

Treatment with Thionyl Chloride and 4-(dimethylamino)pyridine (DMAP)

The initial step in this synthetic sequence is the reaction of a chiral N-acyl amino alcohol with thionyl chloride in the presence of 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net This reaction facilitates the conversion of the amino alcohol into a cyclic sulfamidite. The use of DMAP is crucial for this transformation, as it is believed to be a sufficiently strong base to potentially form a sulfene (B1252967) intermediate, a step that other bases like pyridine (B92270) may not achieve. masterorganicchemistry.com

Formation of 1,2,3-Oxathiazolidine-2-oxides

The treatment of chiral N-acyl amino alcohols with thionyl chloride and DMAP leads to the formation of 1,2,3-oxathiazolidine-2-oxides. researchgate.netresearchgate.net These heterocyclic intermediates are generated in moderate yields and with high diastereoselectivity. researchgate.netresearchgate.net The formation of these cyclic compounds is a key transformation, setting the stage for subsequent steps to yield the final this compound product. The 1,2,3-oxathiazolidine-2-oxides themselves have found applications in the synthesis of enantiomerically pure amino acids and chiral sulfoxides. scholaris.ca

Alternative Synthetic Approaches

Beyond the use of chiral amino alcohols, alternative strategies have been developed for the synthesis of this compound, starting from the more readily available tert-butyl disulfide. acs.orggoogle.com

Selective Oxidation of tert-Butyl Disulfide to Thiosulfinate

A key step in this alternative route is the selective oxidation of tert-butyl disulfide to tert-butyl tert-butanethiosulfinate. acs.orggoogle.com This oxidation can be achieved using various oxidizing agents and catalyst systems.

One effective method involves the use of hydrogen peroxide as the oxidant in the presence of a vanadium catalyst, such as vanadyl acetylacetonate (VO(acac)₂), and a chiral Schiff base ligand. acs.org This catalytic asymmetric oxidation can produce the thiosulfinate in high yields (≥92%) and with high enantiomeric excess (91% ee). acs.org Another approach utilizes cumene (B47948) hydroperoxide (CHP) as the oxidant with a titanium-based catalyst system, such as Ti(O-i-Pr)₄/L-DET/H₂O, which also provides the thiosulfinate in good yield under mild conditions. tandfonline.com Flow chemistry techniques have also been applied, using oxone as a readily available and non-toxic oxidant, for the oxidation of dialkyl disulfides, including the sterically hindered tert-butyl disulfide. cardiff.ac.uk

Table 1: Comparison of Oxidation Methods for tert-Butyl Disulfide

| Oxidant | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Hydrogen Peroxide | VO(acac)₂ / Chiral Schiff Base | tert-Butyl tert-butanethiosulfinate | ≥92% | 91% | acs.org |

| Cumene Hydroperoxide | Ti(O-i-Pr)₄/L-DET/H₂O | tert-Butyl tert-butanethiosulfinate | Good | Not specified | tandfonline.com |

| Oxone | Flow reactor | tert-Butyl tert-butanethiosulfinate | 59% | Not applicable | cardiff.ac.uk |

Formation of tert-Butylsulfinyl Halide with Acylation Reagents

The resulting tert-butyl thiosulfinate can then be converted into a tert-butylsulfinyl halide. This is accomplished by treating the thiosulfinate with an acylation reagent. google.com Suitable acylation reagents for this transformation include N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), bromine, or chlorine. google.com For instance, reacting the thiosulfinate with bromine at a low temperature (0 °C) yields tert-butylsulfinyl bromide. google.com

Conversion to tert-Butylsulfinyl Hydrazine (B178648)

The tert-butylsulfinyl halide is then reacted with hydrazine hydrate (B1144303) to produce tert-butylsulfinyl hydrazine. google.com This reaction is typically carried out at a controlled temperature, for example, by adding the tert-butylsulfinyl halide to hydrazine hydrate at 0 °C. google.com The resulting tert-butylsulfinyl hydrazine is a key intermediate that can be further processed to obtain the desired enantiopure this compound. google.com

Resolution and Dissociation with Resolving Agents

The synthesis of enantiomerically pure tert-butylsulfinamide, a key chiral auxiliary, often involves the resolution of a racemic precursor. google.com A common strategy is the resolution of tert-butylsulfinyl hydrazide through the formation of diastereomeric salts with a chiral resolving agent. google.com

One effective method employs a tartaric acid derivative, such as Di-p-toluoyl tartaric acid (DTTA), as the resolving agent. google.com The process involves dissolving the racemic tert-butylsulfinyl hydrazide in a suitable organic solvent, like 2-methyltetrahydrofuran, and adding a solution of the resolving agent. google.com This leads to the selective crystallization of one diastereomeric salt complex. google.com After formation, the salt is isolated by filtration. google.com The chiral tert-butylsulfinyl hydrazide is then recovered through a dissociation step. google.com For instance, the diastereomeric salt can be treated to yield the enantiomerically pure product. google.com

Further purification to enhance enantiomeric excess (ee) can be achieved by pulping the product at low temperature in a mixed solvent system, such as n-heptane and toluene (B28343). google.com This method is advantageous as it avoids the need for cryogenic reaction conditions, and the resolving agent can often be recovered and reused, which is a key consideration for larger-scale operations. google.com

Table 1: Parameters for the Resolution of tert-Butylsulfinyl Hydrazide

| Parameter | Details | Source(s) |

| Precursor | tert-Butylsulfinyl hydrazide | google.com |

| Resolving Agents | Tartaric acid, DBTA (Dibenzoyl-D-tartaric acid), DTTA (Di-p-toluoyl tartaric acid) | google.com |

| Stoichiometry | 0.5 to 1.0 equivalent of resolving agent | google.com |

| Solvent | 2-Methyltetrahydrofuran | google.com |

| Temperature | Dropping temperature controlled at 30-45°C, followed by reflux and gradual cooling | google.com |

| Purification | Low-temperature pulping in n-heptane/toluene (6:1 to 6:1.5 mass ratio) | google.com |

Reduction to Enantiopure tert-Butylsulfinamide

Following the successful resolution and isolation of the desired chiral tert-butylsulfinyl hydrazide, the next crucial step is its reduction to the target enantiopure tert-butylsulfinamide. google.com A widely used and effective method for this transformation is reduction using zinc powder in the presence of acetic acid. google.com

The procedure involves adding the chiral, optically pure tert-butylsulfinyl hydrazide to a mixture of acetic acid and zinc powder. google.com The reaction is typically conducted in a solvent such as dichloromethane (B109758) at a moderately elevated temperature, for example, between 35°C and 45°C. google.comgoogle.com The reaction proceeds over several hours until the starting material is consumed, which can be monitored by techniques like HPLC. google.com Upon completion, a standard workup procedure involving filtration, extraction, and solvent evaporation yields the crude enantiopure tert-butylsulfinamide. google.com Final purification, often by crystallization or trituration from a solvent system like n-heptane and toluene, provides the white, crystalline solid product with high purity and high enantiomeric excess. google.com This reduction step is often referred to as a zinc/acetic acid cracking. google.com

Industrial Scale Synthesis Considerations

The synthesis of this compound and its chiral precursor, tert-butylsulfinamide, has been a subject of significant interest for industrial applications, largely due to their role as versatile chiral auxiliaries in the synthesis of amines. cas.cnbeilstein-journals.org The successful synthesis of this compound from isobutylene (B52900) and a nitrile source in the 1940s was a foundational development for the industrial production of tert-butylamine. google.com For industrial-scale production, factors such as cost of raw materials, process safety, efficiency (yield), and environmental impact are paramount. google.com Methodologies are favored that utilize inexpensive starting materials, avoid hazardous reagents like tert-butyl mercaptan (known for its foul odor), and allow for the recycling of materials such as solvents and chiral agents. google.comgoogle.com

Scalability of Oxidation Reactions

A key step in many synthetic routes to tert-butylsulfinamide is the oxidation of di-tert-butyl disulfide. acs.orgacs.org The scalability of this oxidation reaction presents significant challenges. acs.org Early methods often used biphasic reaction systems (e.g., using chloroform), which are problematic for large-scale production due to difficulties in mixing, heat transfer, and separation. acs.org

A major improvement for industrial-scale synthesis was the development of homogeneous reaction conditions. acs.org Using a practical solvent like acetone (B3395972) allows the reaction to be performed in a single phase at high concentrations (e.g., 2.3 M), which simplifies the process and makes it suitable for kilogram-scale production. acs.org The management of reaction exotherms is another critical scalability issue, especially when using potent oxidants like hydrogen peroxide. acs.org This is often addressed by the slow, controlled addition of the oxidant to the reaction mixture, which prevents dangerous temperature spikes and maintains a low, safe concentration of the oxidizing agent throughout the reaction. acs.org The choice of catalyst and ligand for asymmetric oxidation is also crucial for scalability, with a preference for inexpensive and readily available components. acs.org

Optimization of Reaction Conditions for Industrial Production

Optimizing reaction conditions is essential for developing a commercially viable process for this compound and its precursors. google.com A primary goal is to move away from methods that require cryogenic temperatures, as these are energy-intensive and expensive to maintain on an industrial scale. google.com The development of resolution and reduction steps that can be performed at or moderately above room temperature (e.g., 35-45°C) represents a significant optimization. google.com

Furthermore, the efficiency of the process is greatly enhanced by the ability to recycle key materials. google.com Optimized protocols allow for the recovery and reuse of the chiral resolving agent (e.g., DTTA) and solvents, which lowers raw material costs and reduces chemical waste. google.com High atom economy and high-yield steps are also hallmarks of an optimized industrial process. google.com For instance, the use of zinc/acetic acid for reduction is advantageous due to the low cost and ready availability of the reagents. google.com Final purification steps are also optimized; for example, using a low-temperature pulping technique with a specific mixed solvent system can effectively increase both chemical and enantiomeric purity without resorting to more complex purification methods like chromatography. google.com These improvements lead to a synthesis that is not only high-yielding and cost-effective but also more environmentally friendly and suitable for mass production. google.com

Reactivity and Reaction Mechanisms Involving Tert Butylsulfonamide

Condensation Reactions with Carbonyl Compounds

tert-Butylsulfonamide serves as a crucial chiral amine equivalent in asymmetric synthesis. Its primary role involves condensation with various aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines act as versatile electrophilic intermediates that can react with a wide array of nucleophiles to generate chiral amines with a high degree of stereocontrol. The tert-butanesulfinyl group is instrumental in this process; it activates the imine for nucleophilic attack, serves as a powerful chiral auxiliary to direct the stereochemical outcome, and can be readily cleaved under acidic conditions after the addition reaction. nih.govwikipedia.org

The synthesis of N-tert-butanesulfinyl aldimines and ketimines is most commonly achieved through the direct condensation of enantiomerically pure this compound with an aldehyde or a ketone. nih.govacs.org This reaction requires the removal of water to drive the equilibrium toward the imine product. Various dehydrating agents and Lewis acid catalysts are employed to facilitate this transformation, with the choice of reagent often depending on the reactivity of the carbonyl compound. acs.orgacs.org

For the formation of aldimines, copper(II) sulfate (B86663) (CuSO₄) is a widely used, effective Lewis acid and dehydrating agent, particularly for a broad range of aldehydes, including sterically hindered and electron-rich substrates. acs.orgacs.orgharvard.edu Other reagents such as magnesium sulfate (MgSO₄) with catalytic pyridinium (B92312) p-toluenesulfonate (PPTS), ytterbium triflate (Yb(OTf)₃), cesium carbonate (Cs₂CO₃), and potassium hydrogen sulfate (KHSO₄) have also been successfully employed. beilstein-journals.orgresearchgate.net

The condensation with less reactive ketones to form ketimines generally requires more potent Lewis acids. Titanium(IV) ethoxide (Ti(OEt)₄) is the preferred reagent for this purpose, proving effective for a wide variety of ketones. acs.orgacs.orgbeilstein-journals.org In cases involving particularly hindered ketones, titanium(IV) isopropoxide (Ti(Oi-Pr)₄) may be used. beilstein-journals.org These methods allow for the high-yield synthesis of a diverse library of sulfinyl imines, which are the key starting materials for subsequent diastereoselective additions. acs.org

| Carbonyl Substrate | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | N-tert-Butanesulfinyl isobutyraldimine | 90% | acs.org |

| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | N-tert-Butanesulfinyl p-anisaldimine | 81% | acs.org |

| Pivaldehyde | Ti(OEt)₄ | THF | N-tert-Butanesulfinyl pivaldimine | 82% | acs.orgharvard.edu |

| Acetophenone (B1666503) | Ti(OEt)₄ | THF | N-tert-Butanesulfinyl acetophenone ketimine | 100% | harvard.edu |

| 3-Pentanone (B124093) | Ti(OEt)₄ | THF | N-tert-Butanesulfinyl 3-pentanone ketimine | 77% | acs.org |

The chiral tert-butanesulfinyl group attached to the imine nitrogen atom effectively directs the facial attack of nucleophiles on the C=N double bond. This leads to the formation of one diastereomer in preference to the other. The high levels of diastereoselectivity observed are generally attributed to the formation of a rigid, six-membered chair-like transition state where the metal cation of the nucleophilic reagent chelates to both the oxygen of the sulfinyl group and the imine nitrogen. beilstein-journals.orgnih.gov

The addition of Grignard reagents (RMgX) to N-tert-butanesulfinyl imines is a highly reliable and general method for the asymmetric synthesis of α-branched amines. ysu.am These reactions typically proceed in high yields and with excellent diastereoselectivities, often exceeding 90% diastereomeric excess (de). harvard.eduacs.orgrsc.org The stereochemical outcome is highly predictable, with the nucleophile adding to the imine carbon from the face opposite the bulky tert-butyl group in the proposed chelated transition state. beilstein-journals.org Non-coordinating solvents such as toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂) generally provide the highest levels of diastereoselectivity. beilstein-journals.orgnih.gov

While Grignard reagents are often superior, other organometallic reagents such as organolithium (RLi) and organocerium compounds have also been utilized. nih.gov Organolithium reagents sometimes show lower diastereoselectivity compared to Grignard reagents; however, their selectivity can be enhanced through the use of aluminum-derived additives. beilstein-journals.orgnih.gov Functionalized organolithium compounds have been used to synthesize δ- and ε-amino ketone derivatives with moderate to good diastereoselectivities. nih.gov

| Sulfinyl Imine Substrate | Grignard/Organometallic Reagent | Solvent | Diastereomeric Ratio (dr) | Reference |

| (RS)-N-(Phenylmethylene) | MeMgBr | Toluene | >98:2 | beilstein-journals.org |

| (RS)-N-(Phenylmethylene) | Allylmagnesium bromide | CH₂Cl₂ | 98:2 | nih.gov |

| (SS)-N-(3-(2-bromophenyl)propylidene) | EtMgBr | Toluene | >98:2 | beilstein-journals.org |

| (RS)-N-(3-Methylcyclohexylidene) | MeMgBr | Toluene | 99:1 | acs.org |

| (SS)-N-(3-Methylcyclohexylidene) | MeMgBr | Toluene | 99:1 | acs.org |

Organozinc reagents have also been employed in additions to N-tert-butanesulfinyl imines. In one notable study, the reaction of an N-tert-butanesulfinyl iminoacetate (B1260909) with functionalized benzylzinc bromide reagents, catalyzed by Ni(acac)₂, resulted in a novel migration-addition sequence to produce tert-leucine derivatives with excellent diastereoselectivity (dr >98:2). acs.org The reaction of dialkylzincs to cyclic enones, followed by trapping of the resulting zinc enolate with N-tert-butanesulfinyl imines, also proceeds with high diastereoselectivity to afford β-amino ketone derivatives. nih.gov

The addition of enolates to tert-butanesulfinyl imines provides a powerful and general route for the asymmetric synthesis of β-amino acid derivatives. acs.orgacs.org Titanium enolates, in particular, have been shown to add to both aldimines and ketimines to provide a wide range of β-amino esters with high yields and diastereoselectivities. acs.orgacs.org This methodology allows for the synthesis of β-amino acids with diverse and complex substitution patterns. acs.org Similarly, lithium enolates of O-protected α-hydroxyacetates add to sulfinyl imines with excellent diastereoselectivity, providing an efficient route to valuable intermediates like the Taxol side chain. acs.org

A remarkable feature of nucleophilic additions to N-tert-butanesulfinyl imines is the ability to control and even reverse the diastereoselectivity of the reaction. This can often be accomplished by modifying the reaction conditions, such as the choice of nucleophile, solvent, or additives. acs.orgresearchgate.net

For instance, the reduction of sulfinyl imines with sodium borohydride (B1222165) (NaBH₄) typically proceeds through a boron-chelated transition state to yield one diastereomer, whereas reduction with the bulkier reducing agent L-Selectride proceeds via a non-chelated, open transition state to afford the opposite diastereomer with high selectivity. nih.govresearchgate.net

Solvent choice can also have a profound impact on stereoselectivity. The addition of propargylmagnesium bromide to certain fluorinated aromatic sulfinyl imines gives one diastereomer with high selectivity in the coordinating solvent tetrahydrofuran (B95107) (THF), while affording the opposite diastereomer in the non-coordinating solvent dichloromethane (DCM). acs.org This reversal is attributed to the ability of THF to compete for coordination to the magnesium ion, disrupting the typical chelated transition state and favoring an alternative pathway. acs.org The addition of Lewis acids like BF₃·OEt₂ has also been shown to completely reverse the stereoselectivity in the addition of lithiated ynamides. researchgate.net

Diastereoselective Nucleophilic Additions to Sulfinyl Imines

Asymmetric Induction Mechanisms

The high degree of asymmetric induction observed in reactions involving N-tert-butanesulfinyl imines stems from the powerful directing ability of the chiral sulfinyl group. nih.gov The stereochemical outcome is primarily dictated by the energetic preference of one transition state over another. Two main models, the closed (chelated) transition state and the open (non-chelated) transition state, are used to rationalize the observed diastereoselectivities. beilstein-journals.orgnih.govresearchgate.net

In the case of Grignard reagents and other strongly coordinating organometallic compounds in non-coordinating solvents, a rigid, six-membered chair-like transition state is proposed, analogous to the Zimmermann-Traxler model. beilstein-journals.org In this model (TS-1), the metal cation is chelated by both the imine nitrogen and the sulfinyl oxygen. To minimize steric repulsion, the bulky tert-butyl group on the sulfur atom orients itself in a pseudo-equatorial position. The R-group of the imine also occupies a pseudo-equatorial position, forcing the hydrogen (in the case of aldimines) into a pseudo-axial orientation. The nucleophile then attacks the electrophilic imine carbon from the less sterically hindered face, which is opposite to the tert-butyl group. beilstein-journals.orgnih.gov

Conversely, for reactions involving bulky, non-coordinating reagents (like L-Selectride) or in the presence of strongly coordinating solvents, an open transition state model is invoked (TS-2). nih.govresearchgate.net In this scenario, chelation is disfavored. The conformation of the imine is dictated by minimizing dipole-dipole interactions between the C=N and S=O bonds, which are oriented anti-periplanar. The nucleophile then approaches the imine carbon from the least hindered face, which is now shielded by the tert-butyl group in the chelated model. This reversal of the accessible face leads to the formation of the opposite diastereomer. nih.govresearchgate.net The ability to access either diastereomer by rationally choosing the reaction conditions is a key advantage of this methodology. researchgate.net

Role of the tert-Butanesulfinyl Group as a Chiral Auxiliary

The tert-butanesulfinyl group, derived from tert-butanesulfinamide, has emerged as a cornerstone in asymmetric synthesis, primarily serving as a potent chiral auxiliary. nih.govrsc.orgyale.edu Its widespread adoption in both academic and industrial settings can be attributed to several key features: the high stereoselectivity it imparts in various chemical transformations, the straightforwardness of its introduction and removal, and the commercial availability of both of its enantiomers. researchgate.netnih.gov

The primary application of the tert-butanesulfinyl group is in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. yale.edu This is typically achieved through the condensation of enantiopure tert-butanesulfinamide with aldehydes or ketones to form the corresponding N-tert-butanesulfinyl imines. These imines are activated towards nucleophilic attack due to the electron-withdrawing nature of the sulfinyl group. nih.govresearchgate.net

The stereochemical outcome of the nucleophilic addition is dictated by the chiral sulfur center of the tert-butanesulfinyl group. The bulky tert-butyl group often plays a crucial role in sterically shielding one face of the imine, thereby directing the incoming nucleophile to the opposite face with high diastereoselectivity. rsc.org This strategy has been successfully employed in the synthesis of a diverse array of chiral amines, including α-branched amines, β-amino acids, and nitrogen-containing heterocycles. nih.govnih.gov

Table 1: Representative Applications of the tert-Butanesulfinyl Group as a Chiral Auxiliary

| Application | Reaction Type | Key Features |

| Asymmetric synthesis of α-amino acids | Nucleophilic addition to N-sulfinylimines | High diastereoselectivity, access to both enantiomers. |

| Synthesis of chiral β-amino alcohols | Reduction of N-sulfinyl β-ketoimines | Stereocontrolled reduction of the ketone. |

| Preparation of aziridines | Aza-Darzens reaction | Formation of three-membered rings with high stereocontrol. nih.gov |

| Synthesis of nitrogen-containing heterocycles | Cyclization of sulfinamide derivatives | Versatile route to complex cyclic amines. nih.govrsc.org |

Chelation-Controlled Additions

In nucleophilic additions to N-tert-butanesulfinyl imines, chelation control can be a dominant factor in determining the stereochemical outcome, particularly when organometallic reagents are employed. researchgate.net The oxygen atom of the sulfinyl group and the nitrogen atom of the imine can act as a bidentate ligand, coordinating to the metal cation of the nucleophilic reagent.

This coordination leads to the formation of a rigid, chair-like six-membered transition state. harvard.edu The conformation of this transition state is influenced by the steric demands of the substituents on the imine and the tert-butanesulfinyl group. The bulky tert-butyl group typically occupies a pseudo-equatorial position to minimize steric strain, which in turn directs the nucleophile to attack from a specific trajectory, leading to a high degree of stereoselectivity. harvard.edu The nature of the metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) and the solvent can significantly influence the stability and geometry of this chelated intermediate, thereby affecting the diastereoselectivity of the reaction.

Stereodivergent Reactions

The ability to access multiple stereoisomers of a product from a single chiral starting material is a hallmark of sophisticated asymmetric synthesis. Stereodivergent strategies utilizing the tert-butanesulfinyl auxiliary have been developed, allowing for the selective formation of different diastereomers by tuning the reaction conditions. researchgate.net

One common approach to achieving stereodivergence is to switch between chelation-controlled and non-chelation-controlled reaction pathways. As described above, the use of chelating metals often leads to a specific diastereomer. Conversely, employing non-chelating organometallic reagents or additives that disrupt chelation can favor an alternative, non-chelated transition state, resulting in the formation of the opposite diastereomer. researchgate.net

Another strategy involves the choice of the nucleophile itself. Different classes of nucleophiles can exhibit distinct facial selectivities due to varying electronic and steric interactions with the N-tert-butanesulfinyl imine in the transition state. Furthermore, the E/Z geometry of the sulfinyl imine can be controlled in some cases, providing another avenue for accessing different product stereoisomers.

Stability and Rearrangement Studies

While this compound and its derivatives are generally stable compounds, their stability can be compromised under certain conditions, leading to rearrangements. tert-Butanesulfinamides, in particular, have been shown to be thermally unstable, especially at temperatures above room temperature and in the presence of chlorinated solvents. beilstein-journals.orgnih.govresearchgate.net

One of the observed thermal rearrangements of tert-butanesulfinamide results in the formation of N-(tert-butylthio)-tert-butylsulfonamide. beilstein-journals.orgnih.govresearchgate.net Studies have indicated that this rearrangement is not a radical process. beilstein-journals.orgnih.gov The stability of the tert-butanesulfinyl group is an important consideration in planning synthetic routes, and prolonged exposure to high temperatures should generally be avoided.

Under certain activating conditions, sulfoxides can undergo a Pummerer rearrangement. wikipedia.orgorganicreactions.orgresearchgate.net This reaction involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. While this is a general reaction for sulfoxides, the potential for such rearrangements should be considered when designing reactions involving this compound derivatives, especially if activating reagents are present. Interrupted Pummerer reactions, where the intermediate thionium (B1214772) ion is trapped by a nucleophile, are also a possibility. manchester.ac.ukmanchester.ac.uk

Applications in Asymmetric Organic Synthesis

Asymmetric Synthesis of Chiral Amines

The methodology leveraging tert-butanesulfinamide has become a cornerstone for the asymmetric synthesis of chiral amines due to its broad applicability and the high levels of stereocontrol it affords. iupac.orgresearchgate.net The tert-butanesulfinyl group activates the imine for nucleophilic attack, serves as a potent chiral directing group, and is readily cleaved under mild acidic conditions after the key bond formation. nih.goviupac.org

The synthesis of enantiomerically enriched primary and secondary amines is efficiently achieved using tert-butanesulfinamide as a chiral ammonia (B1221849) equivalent. sigmaaldrich.com The process begins with the condensation of an aldehyde or ketone with an enantiopure form of tert-butanesulfinamide, yielding the corresponding N-tert-butanesulfinyl imine. nih.goviupac.org These intermediates are stable and highly reactive toward various nucleophiles.

The diastereoselective addition of organometallic reagents, such as Grignard reagents and organolithium compounds, to these chiral N-tert-butanesulfinyl imines is a common strategy. wikipedia.org When the synthesis starts with an aldehyde, the final product after nucleophilic addition and subsequent acidic workup is a chiral primary amine. wikipedia.org If a ketone is used as the starting carbonyl compound, the methodology delivers a chiral secondary amine. wikipedia.org This versatility allows for the synthesis of a diverse range of amine structures. researchgate.net The robustness of this method is highlighted by its applicability to a wide variety of substrates, including those with sensitive functional groups. chemicalbook.com

The synthesis of sterically hindered amines, specifically α-branched and α,α-dibranched amines, represents a significant application of this methodology. nih.goviupac.orgsigmaaldrich.com These complex structures are common motifs in pharmaceuticals and other biologically active molecules. The preparation of α,α-dibranched amines is effectively accomplished through the addition of organolithium reagents to N-tert-butanesulfinyl ketimines. acs.org

Research has shown that the mediation of this reaction by trimethylaluminum (B3029685) is particularly effective, leading to high yields and diastereoselectivities for the addition of both aryl and alkyl lithium reagents to a range of aliphatic and aromatic ketimine substrates. iupac.org The reaction conditions, typically employing a non-coordinating solvent like toluene (B28343) at low temperatures, are crucial for achieving high stereocontrol. acs.org The resulting N-sulfinyl protected amines can then be deprotected under mild acidic conditions to yield the final α,α-dibranched amines. acs.org

Table 1: Diastereoselective Addition of Grignard Reagents to a Chiral SIA-Derived Imine acs.org Reaction conditions: imine (0.05 mmol, 1 equiv), Grignard reagent (2.5 equiv), toluene (0.5 mL), -78 °C to room temperature.

| Entry | Grignard Reagent | Yield (%)¹ | dr² |

| 1 | Phenylmagnesium bromide | 98 | 96:4 |

| 2 | 4-Methoxyphenylmagnesium bromide | 96 | 95:5 |

| 3 | 3-Methoxyphenylmagnesium bromide | 96 | 95:5 |

| 4 | 2-Methoxyphenylmagnesium bromide | 91 | 93:7 |

| 5 | 4-Chlorophenylmagnesium bromide | 92 | 94:6 |

| 6 | 2-Thienylmagnesium bromide | 89 | 94:6 |

| 7 | Ethylmagnesium bromide | 88 | 92:8 |

| 8 | Methylmagnesium bromide³ | 95 | 84:16 |

¹Yield determined by ¹H NMR spectroscopy using tert-butyl methyl ether as the internal standard. ²Diastereomeric ratio determined by ¹H NMR spectroscopy or chiral HPLC. ³Reaction performed in CH₂Cl₂.

Chiral homoallylic amines are valuable synthetic intermediates, and their asymmetric synthesis can be achieved using methods based on tert-butanesulfinamide. nih.gov One established route involves the allylation of N-tert-butanesulfinyl imines using allylic bromides in the presence of a metal such as indium or zinc, which allows for predictable and high levels of stereocontrol. nih.gov

Alternative strategies include the diastereoselective reduction of chiral trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimines. cas.cn Depending on the reducing agent used, either diastereomer of the resulting homoallylic amine can be selectively produced. For instance, diisobutylaluminium hydride (DIBAL-H) and L-selectride often provide opposite diastereomers with excellent selectivity. cas.cn Furthermore, nickel-catalyzed multicomponent couplings involving alkenes, aldehydes, and tert-butylsulfonamide have been developed as a practical route to homoallylic amines. rsc.org

Synthesis of Chiral Amino Acids and Derivatives

The synthesis of enantiomerically pure α- and β-amino acids and their derivatives is a critical task in synthetic and medicinal chemistry. escholarship.org N-tert-butanesulfinyl imines have proven to be exceptionally useful intermediates for accessing these important building blocks. nih.goviupac.orgsigmaaldrich.com

The methodology has been successfully applied to the asymmetric synthesis of both α- and β-amino acids. iupac.orgresearchgate.net One direct route to α-amino acid derivatives involves the nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl imino esters. escholarship.org An alternative approach for preparing α-amino acids utilizes the addition of furanyllithium derivatives to N-tert-butanesulfinyl imines; the furan (B31954) ring in the product serves as a masked carboxyl group that is revealed upon subsequent oxidation. escholarship.org

The synthesis of β-amino acids has also been extensively explored. The established methods allow for the preparation of a wide variety of structures, including β-substituted, α,β-disubstituted, and even α,α,β,β-tetrasubstituted β-amino acid derivatives, showcasing the versatility of the sulfinamide auxiliary in guiding complex stereoselective transformations. iupac.org

α,α-Disubstituted amino acids are of significant interest due to their ability to induce conformational constraints in peptides. The tert-butanesulfinamide-based methodology provides a highly efficient pathway for their asymmetric synthesis. iupac.orgresearchgate.netacs.org

A particularly effective strategy involves the addition of a 5-methylfuryllithium nucleophile to an N-tert-butanesulfinyl ketimine. iupac.orgescholarship.org The reaction proceeds with high yields and good to high diastereoselectivities for a range of ketimine substrates. escholarship.org Following the addition, the methylfuran group is oxidized, for example with ruthenium tetroxide, to unveil the carboxylic acid functionality. This two-step sequence provides the desired N-tert-butanesulfonyl (Bus) protected α,α-disubstituted amino acid, demonstrating a powerful application of this synthetic platform. iupac.org

α,α-Difluoro-β-amino Acid Derivatives

The synthesis of α,α-difluoro-β-amino acid derivatives, which are valuable building blocks in medicinal chemistry, can be achieved using N-tert-butylsulfinimines. nih.govsigmaaldrich.com The methodology relies on the stereoselective addition of a difluoroenolate to an enantiomerically pure N-tert-butanesulfinyl imine. sigmaaldrich.com For instance, the Reformatsky reaction involving ethyl bromodifluoroacetate and a chiral sulfinimine in the presence of zinc powder can produce the desired α,α-difluoro-β-amino acid ethyl ester derivative. google.com This approach provides access to these fluorinated structures, which are of significant interest in drug discovery. nih.gov

A notable synthesis involves the reaction of N-(2-fluoro-5-nitrobenzylidene)-2-methylpropane-2-sulfinamide with a difluoroenolate generated from ethyl 2-bromo-2,2-difluoroacetate and zinc. google.com This process yields the corresponding 3-((tert-butylsulfinyl) amino)-2,2-difluoro-3-(2-fluoro-5-nitrophenyl) propanoic acid ethyl ester. google.com

Synthesis of Chiral Amino Alcohols

This compound is instrumental in the asymmetric synthesis of various chiral amino alcohols, which are prevalent motifs in natural products and pharmaceuticals. iupac.org The strategy typically involves the stereoselective addition of organometallic reagents to N-tert-butanesulfinyl aldimines derived from oxygenated aldehydes. researchgate.net

Anti-1,2-Amino Alcohols

The stereoselective synthesis of vicinal anti-amino alcohols can be accomplished through the reaction of N-tert-butanesulfinyl imines with cyclopropanols. ua.es In this process, zinc homoenolates, generated from the ring-opening of 1-substituted cyclopropanols with diethylzinc, react with chiral sulfinyl imines in a highly regio- and stereoselective manner to afford the anti-diastereomer as the major product. ua.es The reaction provides a pathway to vicinal amino alcohol derivatives with high diastereoselectivity. ua.es

For example, the reaction between various N-tert-butanesulfinyl imines and 1-phenylcyclopropanol demonstrates the effectiveness of this method.

Table 1: Synthesis of anti-1,2-Amino Alcohols

| Imine Substituent (R) | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| 4-MeOC₆H₄ | 75% | 96:4 |

| 4-ClC₆H₄ | 80% | 95:5 |

| 2-Naphthyl | 71% | 96:4 |

| PhCH₂CH₂ | 65% | 94:6 |

Data derived from studies on the reaction of N-tert-butanesulfinyl imines with 1-substituted cyclopropanols. ua.es

1,2- and 1,3-Amino Alcohols

The synthesis of both 1,2- and 1,3-amino alcohols is a well-established application of this compound chemistry. sigmaaldrich.comnih.govresearchgate.net The addition of a wide range of nucleophiles to tert-butanesulfinyl imines is a key step in creating these versatile building blocks. sigmaaldrich.comresearchgate.net For the synthesis of 1,2-amino alcohols, organometallic reagents are added to sulfinimines derived from α-silyloxy aldehydes. researchgate.net Subsequent removal of the protecting groups yields the target amino alcohols in high yield. researchgate.net A chelation model involving E/Z isomerization of the imine has been proposed to explain the observed diastereoselectivity, which can be contrary to predictions from the standard Ellman model. researchgate.net

Synthesis of N-Heterocycles via Sulfinimines

N-tert-butanesulfinyl imines are powerful intermediates for the asymmetric synthesis of diverse nitrogen-containing heterocyclic systems. nih.govnih.gov This methodology provides access to structurally important classes of compounds such as piperidines, pyrrolidines, and azetidines. nih.govrsc.org

Piperidines and Pyrrolidines

The construction of chiral piperidine (B6355638) and pyrrolidine (B122466) rings is frequently achieved using this compound as the chiral source. nih.govrsc.org One strategy involves the intramolecular aza-Michael reaction of an amine bearing an α,β-unsaturated ester or ketone. whiterose.ac.uk For example, chiral amines synthesized via a tert-butanesulfinamide auxiliary can undergo a tandem cross-metathesis/cyclization reaction to furnish the pyrrolidine ring. whiterose.ac.uk

Another powerful method is the one-pot aminoallylation of a halo-aldehyde, which proceeds through a sulfinimine intermediate. nih.gov For instance, the reaction of 5-bromopentanal (B1354046) with (R)-tert-butanesulfinamide and an allyl bromide in the presence of indium metal generates a homoallylamine derivative. nih.gov This intermediate, upon treatment with a base like potassium hexamethyldisilazide (KHMDS), undergoes cyclization to provide the 2-allylpiperidine (B15248492) scaffold with high diastereoselectivity (dr = 94:6). nih.govnih.gov Similarly, Grignard additions to sulfinimines derived from proline have been used to create bipyrrolidine structures with excellent diastereoselection (up to 94% de). nih.gov

Table 2: Synthesis of Piperidine and Pyrrolidine Precursors

| Heterocycle | Key Reaction Step | Diastereoselectivity |

|---|---|---|

| 2-Allylpiperidine | Base-mediated cyclization of aminoallylation product | 94:6 dr |

| Bipyrrolidine | Grignard addition to proline-derived sulfinimine | up to 94% de |

Data sourced from reviews on N-heterocycle synthesis via sulfinimines. nih.gov

Azetidines and Fused Derivatives

While less common than their five- and six-membered counterparts, azetidines are also accessible using sulfinimine chemistry. nih.govnih.gov The synthesis of these strained four-membered rings often involves the intramolecular cyclization of amines with a suitable leaving group. nih.gov Chiral N-tert-butanesulfinyl imines have been successfully employed in aza-Darzens reactions with α-bromoesters to produce 2,2',3-substituted aziridines, which can be precursors or analogs. nih.gov The synthesis of azetidines and their fused derivatives represents an important application of the this compound methodology, providing access to valuable structural motifs. nih.govrsc.org

Isoindolines and Tetrahydroisoquinolines

This compound has proven to be a valuable chiral auxiliary in the asymmetric synthesis of isoindolines and tetrahydroisoquinolines, which are important structural motifs in many natural products and pharmaceuticals.

The synthesis of chiral 1,3-disubstituted isoindolines can be achieved through a one-pot Brønsted acid-catalyzed reaction involving a Friedel-Crafts reaction and a base-catalyzed aza-Michael addition. researchgate.net Interestingly, the choice of base in the aza-Michael addition step allows for the selective formation of either the cis or trans diastereoisomers. researchgate.net Furthermore, a stereoablative kinetic resolution, also catalyzed by a Brønsted acid, can significantly enhance the enantiomeric ratio of the product over time. researchgate.net

For the synthesis of tetrahydroisoquinolines, chiral N-sulfinylimines derived from this compound are key intermediates. The addition of Grignard reagents, such as benzyl (B1604629) Grignard, to these chiral imines proceeds with high diastereoselectivity. researchgate.net Subsequent haloamide cyclization leads to the formation of 1-substituted tetrahydroisoquinoline alkaloids. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of natural products like (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. researchgate.net The versatility of this approach is further demonstrated by the synthesis of various tetrahydroisoquinoline derivatives through the addition of different organometallic reagents to chiral N-sulfinyl imines. beilstein-journals.org

Table 1: Asymmetric Synthesis of Isoindolines and Tetrahydroisoquinolines

| Product | Method | Key Features | Reference |

|---|---|---|---|

| 1,3-Disubstituted Isoindolines | One-pot Brønsted acid-catalyzed Friedel-Crafts/aza-Michael reaction | Diastereoselective (cis or trans); Enantiomeric ratio enhanced by stereoablative kinetic resolution. | researchgate.net |

| 1-Substituted Tetrahydroisoquinolines | Addition of Grignard reagents to chiral N-sulfinyl imines followed by haloamide cyclization | High diastereoselectivity; Synthesis of natural products. | researchgate.netresearchgate.netbeilstein-journals.org |

| (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Aryl Grignard addition to chiral N-sulfinyl imine followed by haloamide cyclization | Successful synthesis of a natural product alkaloid. | researchgate.net |

Applications as an Ammonia Surrogate

This compound serves as an effective ammonia surrogate in several palladium-catalyzed reactions, offering a practical alternative to using ammonia gas directly. chemicalbook.com

In the Buchwald-Hartwig amination, this compound can be used as an ammonia equivalent for the palladium-catalyzed coupling with aryl bromides and chlorides. chemicalbook.com This method is advantageous as it avoids the challenges associated with using aqueous ammonia, such as catalyst instability and competing hydroxylation reactions. nih.govnih.govbeehiiv.com The use of specialized phosphine (B1218219) ligands, such as CyPF-t-Bu and KPhos, enhances the catalyst's activity and selectivity, allowing for the efficient synthesis of primary arylamines from a wide range of aryl halides, including those with sensitive functional groups. nih.govbeehiiv.comorganic-chemistry.org The tert-butylsulfonyl group can be readily cleaved under mild acidic conditions to yield the desired primary amine. acs.orgacs.org

The utility of this compound as an ammonia surrogate extends to the synthesis of indoles and anilines bearing sensitive functional groups. chemicalbook.com For instance, it has been employed in the palladium-catalyzed synthesis of indoles from 2-halophenols. chemicalbook.com The selective cleavage of the tert-butylsulfinyl group without affecting other functionalities makes it a valuable tool in these transformations. chemicalbook.com

Table 2: Palladium-Catalyzed Aminations Using tert-Butylsulfonamide as an Ammonia Surrogate

| Reaction | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Amination of Aryl Halides | Aryl chlorides, bromides, iodides, and sulfonates | Pd[P(o-tol)3]2 / CyPF-t-Bu or Pd / KPhos | High selectivity for primary amines; avoids issues with aqueous ammonia. | nih.govbeehiiv.comorganic-chemistry.org |

| Synthesis of Indoles | 2-Halophenols | Palladium-catalyzed cross-coupling | Synthesis of indoles with sensitive functional groups. | chemicalbook.com |

Other Advanced Synthetic Transformations

This compound and its derivatives are utilized in various allylation reactions. The asymmetric intramolecular allylic amination of sulfinamides derived from this compound, catalyzed by a combination of palladium and a Brønsted acid, provides insight into the stereocontrol exerted by the chiral sulfinyl group. researchgate.net Additionally, the reaction of N-tert-butanesulfinyl imines with allylic bromides in the presence of indium or zinc is a well-established method for the diastereoselective synthesis of homoallylamines. nih.gov

The N-chloramine salt of this compound has emerged as an effective nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. acs.orgacs.orgnih.gov This reagent behaves similarly to Chloramine-T but offers the significant advantage of the facile removal of the tert-butylsulfonyl protecting group under mild acidic conditions. acs.orgacs.orgresearchgate.net

In the aminohydroxylation of olefins, tert-alkyl sulfonamide chloramine (B81541) salts are used to produce α-substituted amine products. google.com The process involves the catalytic conversion of the olefin to a tert-alkyl-sulfonamide substituted aziridine, followed by nucleophilic ring-opening and deprotection. google.com

For aziridination, the reaction can be catalyzed by phenyltrimethylammonium (B184261) tribromide (PTAB), yielding aziridines in high yields, particularly with simple, unfunctionalized olefins. acs.org The reaction is stereospecific, with cis- and trans-olefins affording the corresponding cis- and trans-aziridines exclusively. acs.org

Table 3: Advanced Synthetic Transformations Involving tert-Butylsulfonamide

| Transformation | Reagents/Catalysts | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Intramolecular Allylation | Palladium / Brønsted acid | Sulfinamides | Provides insight into stereocontrol. | researchgate.net |

| Diastereoselective Allylation | Indium or Zinc | N-tert-butanesulfinyl imines, Allylic bromides | Synthesis of homoallylamines. | nih.gov |

| Catalytic Aminohydroxylation | N-chloramine salt of this compound | Olefins | Facile removal of the protecting group. | acs.orgacs.orgnih.govgoogle.com |

| Catalytic Aziridination | N-chloramine salt of this compound / PTAB | Olefins | High yields, stereospecific. | acs.orgacs.org |

Cyclization Reactions (e.g., Rhodium-catalyzed cyclizations)

The this compound group has proven to be a valuable component in substrates for asymmetric cyclization reactions, particularly those catalyzed by rhodium. Its steric bulk and electronic properties can influence the stereochemical outcome of these transformations. Moreover, the sulfonamide nitrogen can act as a versatile tether, linking reactive partners such as diynes and enynes for intramolecular cyclizations.

In the realm of rhodium-catalyzed [2+2+2] cycloadditions, substrates incorporating a this compound tether have been successfully employed. For instance, a diyne substrate tethered by a this compound has been synthesized for use in such cycloaddition reactions. The synthesis of this diyne was achieved in high yield, demonstrating the feasibility of incorporating the this compound unit into complex starting materials for these transformations. tesisenred.net

Furthermore, the this compound group has been shown to be crucial for the success of certain rhodium-catalyzed cycloadditions where the corresponding tert-butylsulfinamide is unreactive. In a study involving transition metal-mediated cycloadditions of enynes, it was observed that for a rhodium-catalyzed butadiene [4+2+2] cycloaddition, the reaction proceeded effectively only after oxidation of the tert-butylsulfinamide tether to the this compound. nih.gov This transformation afforded bicyclic cyclooctapyrrolidine scaffolds in moderate yields and with complete diastereoselectivity. nih.gov This highlights the essential role of the sulfonamide group in enabling this specific type of cyclization.

The following tables summarize key data from research findings in this area.

Table 1: Synthesis of a Diyne Substrate for Rhodium-Catalyzed Cycloaddition

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| This compound | N,N-Bis(prop-2-yn-1-yl)this compound | Propargyl bromide, K₂CO₃, CH₃CN, reflux | 91% | tesisenred.net |

Interactive Data Table 1

Table 2: Rhodium-Catalyzed [4+2+2] Cycloaddition of an Enyne with a this compound Tether

| Substrate | Catalyst | Product Scaffold | Yield | Diastereoselectivity | Reference |

| Enyne with this compound tether | [Rh(COD)₂]BF₄, (R)-BINAP | Bicyclic cyclooctapyrrolidine | 45% | >95% de | nih.gov |

Interactive Data Table 2

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been instrumental in studying reactions involving tert-butylsulfonamide and related sulfinyl compounds. It allows for the prediction of reaction outcomes and the rationalization of observed chemical phenomena. DFT calculations are used to model reaction mechanisms, with functionals like B3LYP often employed to optimize molecular geometries. mdpi.com However, it is noted that the B3LYP functional can sometimes underestimate the energy barriers of reaction mechanisms, and more accurate methods like CCSD(T) may be required for higher accuracy. mdpi.com In a broader context of reaction modeling, functionals such as ωB97XD, LC-ωPBE, and CAM-B3LYP, when paired with empirical dispersion corrections, have been shown to provide quality results for reaction energetics at a reasonable computational cost. researchgate.net

A key application of DFT is the calculation of transition state (TS) structures and their corresponding energy barriers, which are crucial for understanding reaction kinetics. For instance, in a computational study of a Grignard addition to a model sulfinylhydroxylamine system, the reaction was initiated by forming a Grignard-substrate complex which then proceeds through an irreversible methyl addition via a calculated transition state. acs.org The energy barrier for this key step was determined using DFT calculations. acs.org In other complex reactions, DFT has been used to evaluate the favorability of different transition state geometries, such as a six-membered transition state involving a double hydrogen transfer, which was found to be significantly more favorable (by 23.5 kcal mol⁻¹) than an alternative configuration. nih.gov

Table 1: Calculated Transition State Energy Barrier

| Reaction Step | Computational Method | Calculated Barrier (kcal mol⁻¹) | Reference |

| Methyl addition to Grignard-substrate complex | SMD(THF)-ωB97X-D/6-311++g(d,p)//SMD(THF)-B3LYP-BJD3/6-31g(d) | 10.5 | acs.org |

DFT calculations have been successfully employed to predict the stereochemical outcomes of reactions involving chiral sulfinamide nucleophiles. In a study on palladium/Brønsted-acid-catalyzed intramolecular allylic amination, DFT was used to predict the diastereoselectivity for a range of substrates. researchgate.net The predictions, which were based on an assumption of total thermodynamic control, showed a correlation with experimental data. researchgate.net This synergistic approach, combining computational prediction with experimental validation, is highlighted as a powerful tool for understanding and designing asymmetric catalytic reactions. researchgate.net The study investigated diastereoselective cyclization reactions that produced chiral isoindolines with good yields and high experimental diastereoselectivities, ranging from 10:1 to over 20:1 dr. researchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling provides a window into the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. For reactions involving sulfonamides, computational studies have been essential for confirming proposed mechanisms and uncovering novel reaction pathways. ucl.ac.uktesisenred.net Extensive investigations combining classical experimentation with computational modeling have revealed fascinating and complex mechanistic routes in reactions of alkynyl sulfonamides. ucl.ac.uk

Computational modeling allows for the detailed exploration of potential reaction pathways, helping to identify the most energetically favorable routes. In the synthesis of Z-enediynes from alkynyl sulfonamides, computational studies were crucial in revealing that the observed products were formed through multiple, distinct mechanistic routes. ucl.ac.uk These included a conventional addition-elimination pathway leading to a 1,3-diyne side-product, alongside a more unusual pathway responsible for the main products. ucl.ac.uk

In another example, the reaction of a Grignard reagent with a model sulfinylhydroxylamine was investigated computationally. acs.org The study explored pathways involving both dimeric and monomeric Grignard species, finding them to yield comparable results. acs.org The mechanism was shown to proceed via the formation of a Grignard-substrate complex (D1), followed by an irreversible methyl addition through a transition state (D-TS2–3) to form an intermediate (D3). acs.org

A significant contribution of computational modeling is the identification and characterization of transient intermediates that are difficult to isolate or observe experimentally. In the reaction of alkynyl sulfonamides, computational investigations led to the discovery of an "unusual non-classical carbenoid intermediate" that was responsible for the formation of the Z-enediyne and alkenyl sulfonamide products. ucl.ac.uk The studies also considered other transient species, including anionic and zwitterionic intermediates. ucl.ac.uk

Similarly, computational analysis of a Grignard-mediated synthesis of sulfoximines identified key intermediates along the reaction coordinate. acs.org The study computationally identified the initial Grignard-substrate complex (D1) and the subsequent intermediate (D3) formed after methyl addition. acs.org Furthermore, the investigation suggested that the deprotonation of a sulfonimidate ester intermediate (5a) leads to the formation of a transient nitrene intermediate (6) through the expulsion of a phenoxide anion. acs.org

Advanced Characterization Techniques in Research on Tert Butylsulfonamide and Its Derivatives

Spectroscopic Methods

Spectroscopy is fundamental to the molecular-level investigation of tert-butylsulfonamide derivatives, providing detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the precise connectivity of atoms within a molecule.

In the ¹H NMR spectrum of the parent this compound, the protons of the tert-butyl group typically appear as a sharp singlet around δ 1.24 ppm, while the sulfonamide (NH₂) protons present as a singlet at approximately δ 3.73 ppm in deuterochloroform (CDCl₃). rsc.org For more complex derivatives, the chemical shifts of the tert-butyl group protons remain a characteristic feature, though they can be influenced by the surrounding chemical environment. chemicalbook.comrsc.org For instance, in N-[2-(1,3-Dithian-2-yl)-cyclohexyl]-tert-butylsulfonamide, the tert-butyl protons appear as part of a multiplet between δ 1.39–1.51 ppm. rsc.org

¹³C NMR spectroscopy provides complementary information, with the quaternary carbon of the tert-butyl group and the methyl carbons appearing at distinct chemical shifts. In tert-butylsulfinamide, a close precursor, the tert-butyl carbons resonate at δ 22.1 and 55.3 ppm. chemicalbook.com Advanced two-dimensional NMR methods, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm the connectivity in complex structures by identifying long-range couplings between protons and carbons. smolecule.com

Table 1: Representative ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| This compound rsc.org | CDCl₃ | -C(CH₃)₃ | 1.24 (s, 9H) |

| -SO₂NH₂ | 3.73 (s, 2H) | ||

| (S)-t-butylsulfinamide* chemicalbook.com | CDCl₃ | -C(CH₃)₃ | 1.18 (s, 9H) |

| -SONH₂ | 3.82 (br s, 2H) |

Note: Data for tert-butylsulfinamide, a closely related precursor, is included for comparison.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, IR spectra show characteristic absorption bands that confirm the presence of the sulfonamide group. rsc.orgbeilstein-journals.org

The N-H stretching vibrations of the sulfonamide moiety are particularly informative. In derivatives like N-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide, these appear as broad bands in the region of 3300–3250 cm⁻¹, with the broadening indicative of hydrogen bonding. smolecule.com The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are also prominent features. Other characteristic peaks include those for C-H and C-S stretching vibrations. rsc.orgsmolecule.com IR analysis was instrumental in a study where it helped confirm that a reaction intended to produce an amide from tert-butylsulfinamide did not proceed as expected, as the spectrum of the product was devoid of the characteristic amide bands. beilstein-journals.orgresearchgate.net

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| rac-N-[2-(1,3-Dithian-2-yl)-cyclohexyl]-tert-butylsulfonamide | N-H Stretch | 3245 | rsc.org |

| C-H Stretch | 2934, 2899, 2855 | rsc.org | |

| S=O Stretch Region | 1298, 1130 | rsc.org |

Chromatographic Methods

Chromatographic methods are essential for the separation, purification, and analysis of this compound and its derivatives, particularly for resolving enantiomeric mixtures.

High-Performance Liquid Chromatography (HPLC) is widely used for analyzing the purity of this compound derivatives. beilstein-journals.org Given the importance of tert-butylsulfinamide as a chiral auxiliary, chiral HPLC is a critical technique for separating enantiomers and determining the enantiomeric purity of resulting products. acs.orgnih.gov

The separation is typically achieved using a chiral stationary phase (CSP), such as a Chiralpak or a Kromasil CelluCoat column. chemicalbook.comacs.org The mobile phase often consists of a mixture of a nonpolar solvent like hexane (B92381) or isohexane and a polar modifier such as isopropanol (B130326) or ethanol. chemicalbook.comnih.gov By carefully selecting the column and mobile phase composition, baseline separation of enantiomers can be achieved, allowing for their quantification and preparative isolation. For example, the enantiomers of N-tert-Butyl-1-isopropylindan-5-sulfonamide were successfully separated using preparative chiral HPLC with an isohexane/isopropanol mobile phase. nih.gov Similarly, detailed conditions including column type, mobile phase, flow rate, and retention times have been reported for the analysis of chiral sulfonimidamides derived from tert-butylsulfinamide. acs.org

Table 3: Example Conditions for Chiral HPLC Separation

| Compound Type | Chiral Column | Mobile Phase | Detection | Result | Reference |

|---|---|---|---|---|---|

| tert-Butylsulfinamide | Chiralpak AS | 90:10 Hexane/Ethanol | 222 nm | Baseline separation of (R) and (S) enantiomers | chemicalbook.com |

| N-tert-Butyl-1-isopropylindan-sulfonamides | Preparative Chiral Column | 95:5 or 93:7 Isohexane/Isopropanol | N/A | Isolation of pure enantiomers | nih.gov |

X-ray Diffraction (XRD) for Structural Confirmation

Single-crystal X-ray Diffraction (XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. For this compound and its derivatives, XRD analysis provides unequivocal confirmation of atomic connectivity, molecular conformation, and stereochemistry. smolecule.combeilstein-journals.org It also reveals details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding. smolecule.com

In one study, the structure of N-(tert-butylthio)-tert-butylsulfonamide, an unexpected rearrangement product of tert-butylsulfinamide, was unambiguously confirmed using XRD, which provided a detailed structural diagram (ORTEP). beilstein-journals.orgnih.govresearchgate.net This technique is frequently cited as the ultimate proof of structure in studies involving novel derivatives. smolecule.comacs.org

Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis, a field where this compound's precursor, tert-butylsulfinamide, is a prominent chiral auxiliary. researchgate.netnih.gov The ee of a chiral product quantifies the degree of stereoselectivity of a reaction.

The most common method for determining ee is chiral chromatography, either HPLC or Gas Chromatography (GC). chemicalbook.comnih.gov By using a chiral stationary phase, the two enantiomers of a compound can be separated and their relative peak areas integrated to calculate the ee. For example, the ee of a chiral tert-butylsulfinamide product was determined to be 99% by chiral HPLC. chemicalbook.com In another case, chiral GC-MS was used to confirm that the enantiomeric purity of separated N-tert-butyl-1-isopropylindan-sulfonamide enantiomers was greater than 99%. nih.gov High ee values, such as 99.81%, have been reported for products analyzed by normal phase HPLC. google.com

Additionally, polarimetry, which measures the optical rotation ([α]D) of a chiral compound, can be used to characterize enantiomerically pure or enriched samples. Specific rotation values are often reported for isolated enantiomers as a measure of their optical purity. nih.gov

Table 4: Methods for Enantiomeric Excess (ee) Determination

| Product/Compound Class | Method | Reported Purity/Result | Reference |

|---|---|---|---|

| Chiral tert-butylsulfinamide | Chiral HPLC | 99% ee | chemicalbook.com |